molecular formula C2H5ClO2S B058164 Chlorosulfurous acid, ethyl ester CAS No. 6378-11-6

Chlorosulfurous acid, ethyl ester

Cat. No. B058164
CAS RN: 6378-11-6
M. Wt: 128.58 g/mol
InChI Key: DNTYXOAEBUZAJC-UHFFFAOYSA-N
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Description

Chlorosulfurous acid, ethyl ester, also known as ethyl chlorosulfite, is a compound with the formula C2H5ClO2S . It is an ester derivative of chlorosulfuric acid . It is colorless and has a weak wax and cream aroma .


Synthesis Analysis

Esters, including Chlorosulfurous acid, ethyl ester, are commonly synthesized from carboxylic acids by reaction of the acid with an excess of alcohol containing a catalytic amount of a mineral acid . A less commonly used procedure involves direct alkylation of the carboxylate ion with an alkyl halide .


Molecular Structure Analysis

Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . The molecular formula of Chlorosulfurous acid, ethyl ester is C2H5ClO2S .


Chemical Reactions Analysis

Esters, including Chlorosulfurous acid, ethyl ester, are neutral compounds. In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group. One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Chlorosulfurous acid is a stable strong acid under normal conditions that consists of a tetrahedral molecule with a relatively weak S-Cl bond . The force constant of this bond is approximately one-third that of the single bond in S-O (H) .

Scientific Research Applications

  • Biosynthesis of Optically Pure Ethyl (S)-4-chloro-3-hydroxybutanoate Ester : This compound is a precursor for enantiopure intermediates in chiral drug production, such as statins. Biocatalysis using novel carbonyl reductases offers a promising approach for its industrial production with high enantioselectivity and yield (Ye, Ouyang, & Ying, 2011).

  • Synthesis of 3-chloro-2-oxo-butanoate : This research developed a synthetic method for chloro-2-oxo-butyric acid ethyl ester, an important intermediate in biologically active compounds like thiazole carboxylic acids (Yuanbiao et al., 2016).

  • Research on 2-chloropropionic Acid and Ester : 2-chloropropionic acid is vital in synthesizing chemicals like pesticides and dyestuffs. Its optical active form is an essential component of herbicides and pharmaceutical intermediates (Zhou, 2006).

  • Cationic Ring-Opening Polymerization of Tetrahydrofuran Initiated by Superacid Esters : Superacid esters like ethyl fluorosulfate and chlorosulfate are used in kinetic studies of tetrahydrofuran polymerization, providing insights into the polymerization mechanism and propagation rates (Kobayashi, Danda, & Saegusa, 1973).

  • Finkelstein-rearrangement–Elimination Reaction to Synthesize Allyl Esters : This research presents a method to synthesize allyl esters from 2-chloro-1-(chloromethyl)ethyl esters, highlighting its application in producing valuable chemicals from glycerol, a biodiesel by-product (Eras et al., 2009).

  • Gas-liquid Chromatography of Ethyl Ester Artifacts in Fatty Acid Methyl Esters : This study investigates the formation of ethyl ester artifacts during the transesterification process for lipid extraction, which is critical in chromatographic analyses (Johnson et al., 1976).

  • Production of Ethyl Ester via Oleic Acid Esterification : Research on esterification of oleic acid with ethanol under continuous water removal conditions shows potential applications in producing ethyl ester efficiently (Lucena et al., 2011).

  • Technological Prospection of Ethyl Ferulate : Ethyl ferulate, a phenylpropanoid, exhibits antioxidant and neuroprotective activities, indicating its potential uses in pharmaceuticals and nutraceuticals (Cunha et al., 2019).

Future Directions

Esters are versatile compounds with a wide range of applications in various industries due to their unique properties and pleasant aromas . The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . The esterification reaction is one of the most important reactions in modern organic synthesis .

Relevant Papers Several papers have been published on the topic of esters, including Chlorosulfurous acid, ethyl ester. One paper discusses the influence mechanism of Long-Chain Fatty Acid Ethyl Esters on the Baijiu Quality . Another paper highlights the recent progress on photocatalytic synthesis of ester derivatives and reaction mechanisms . These papers provide valuable insights into the properties and applications of esters.

properties

IUPAC Name

chlorosulfinyloxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClO2S/c1-2-5-6(3)4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTYXOAEBUZAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884280
Record name Chlorosulfurous acid, ethyl ester
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Molecular Weight

128.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorosulfurous acid, ethyl ester

CAS RN

6378-11-6
Record name Chlorosulfurous acid, ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=6378-11-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorosulfurous acid, ethyl ester
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Record name Chlorosulfurous acid, ethyl ester
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Record name Chlorosulfurous acid, ethyl ester
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Record name Ethyl chlorosulphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DR Lide, GWA Milne - 1994 - books.google.com
Names, Synonyms, and Structures of Organic Compounds provides critical information on the identity of chemicals and allows easy cross referencing among the diverse nomenclatures …
Number of citations: 5 books.google.com
DR Lide, GWA Milne - 1993 - books.google.com
The CRC Handbook of Data on Organic Compounds, Third Edition (HODOC III) is The master reference of more than 27,000 organic compounds, thoroughly indexed to locate specific …
Number of citations: 174 books.google.com

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